![molecular formula C21H23N3O5 B2525638 4-((1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1788680-68-1](/img/structure/B2525638.png)
4-((1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a useful research compound. Its molecular formula is C21H23N3O5 and its molecular weight is 397.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Indazoles
This compound contains an indazole group . Indazole-containing heterocyclic compounds have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
生物活性
The compound 4-((1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to a class of indazole derivatives, characterized by their unique structural features which contribute to their biological activities. The presence of the piperidine moiety and the pyranone structure are significant in modulating its pharmacological effects.
1. Antitumor Activity
Recent studies have highlighted the antitumor potential of similar indazole derivatives. For instance, compounds with indazole scaffolds have shown efficacy against various cancer cell lines, particularly those deficient in BRCA genes. The compound under review may exhibit similar mechanisms, potentially acting as a PARP inhibitor , which is crucial for cancer therapy targeting DNA repair pathways .
The proposed mechanism involves the inhibition of key enzymes involved in cell proliferation and survival. Specifically, it may inhibit poly(ADP-ribose) polymerase (PARP) , leading to apoptosis in cancer cells with defective DNA repair mechanisms. The IC50 values for related compounds have been reported in the nanomolar range, indicating potent biological activity .
Case Studies
A series of studies have evaluated the efficacy of indazole derivatives in preclinical models:
- Study 1 : A derivative similar to the compound demonstrated an IC50 of 3.8 nM against PARP1 and 2, showing significant antiproliferative effects on BRCA-deficient cancer cells .
- Study 2 : Another study reported that related compounds inhibited tumor growth in xenograft models, suggesting that this compound could be effective in vivo as well .
Comparative Table of Biological Activities
Compound Name | Target Enzyme | IC50 (nM) | Effect on Cancer Cells |
---|---|---|---|
Indazole Derivative A | PARP1 | 3.8 | High selectivity for BRCA-deficient cells |
Indazole Derivative B | PLK4 | <10 | Effective against colon cancer models |
Current Compound | Unknown | TBD | Potentially effective based on structure |
Pharmacokinetics
The pharmacokinetic profile of indazole derivatives suggests favorable absorption and distribution characteristics. However, metabolic stability remains a concern due to potential oxidative pathways mediated by cytochrome P450 enzymes . Further studies are necessary to elucidate the metabolic fate of the compound.
科学研究应用
Anticancer Properties
One of the most significant applications of this compound is its potential as an anticancer agent . Research indicates that derivatives of indazole, including those similar to this compound, have shown promising results in inhibiting cancer cell proliferation. The compound's structure allows it to interact with specific biological targets associated with cancer growth.
Case Study: PARP Inhibition
A related study on poly(ADP-ribose) polymerase (PARP) inhibitors demonstrated that indazole derivatives could effectively inhibit PARP enzymes, which play a crucial role in DNA repair mechanisms. Compounds optimized for this purpose exhibited strong antiproliferative activities against BRCA-deficient cancer cells, suggesting that similar modifications to the compound could yield effective anticancer agents .
Neuropharmacological Applications
The piperidine moiety present in the compound suggests potential applications in neuropharmacology . Piperidine derivatives are known for their ability to modulate neurotransmitter systems, which could lead to therapeutic effects in conditions such as depression and anxiety.
Case Study: Neurotransmitter Modulation
Research has shown that compounds featuring piperidine structures can act as selective serotonin reuptake inhibitors (SSRIs) or affect dopamine pathways, indicating that modifications of the compound may also enhance its efficacy in treating neuropsychiatric disorders .
Enzyme Inhibition
The compound's structural attributes suggest it may serve as an enzyme inhibitor . Specifically, it has potential applications in inhibiting various protein methyltransferases and demethylases, which are implicated in numerous diseases, including cancer and neurodegenerative disorders.
Case Study: Protein Methyltransferase Inhibition
Studies indicate that certain indazole derivatives can inhibit protein methyltransferases effectively. Such inhibition can lead to altered gene expression profiles and may have therapeutic implications for diseases driven by aberrant methylation patterns .
Synthesis and Characterization
The synthesis of 4-((1-(3-methoxy-2-methyl-2H-indazole-6-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves various chemical reactions that highlight its complexity and potential for modification. The synthesis typically includes:
- Formation of the Indazole Core : Using hydrazine hydrate and appropriate carbonyl compounds.
- Piperidine Substitution : Introducing piperidine groups to enhance biological activity.
- Final Coupling Reactions : To form the complete structure with desired substituents.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy and safety profile.
Table: Summary of Pharmacokinetic Findings
Property | Description |
---|---|
Absorption | Potentially high due to lipophilicity |
Distribution | Likely extensive due to molecular structure |
Metabolism | May involve CYP450 enzymes; further studies needed |
Excretion | Predominantly renal; requires further assessment |
属性
IUPAC Name |
4-[1-(3-methoxy-2-methylindazole-6-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O5/c1-13-10-16(12-19(25)28-13)29-15-6-8-24(9-7-15)20(26)14-4-5-17-18(11-14)22-23(2)21(17)27-3/h4-5,10-12,15H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZMMUDFBBMSLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=NN(C(=C4C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。